[3-(Cyclopentyloxy)-4-methoxyphenyl]methanamine

PDE4 inhibition SAR purine inhibitors

[3-(Cyclopentyloxy)-4-methoxyphenyl]methanamine (CAS 151450-18-9) is a benzylamine derivative featuring a 3-cyclopentyloxy-4-methoxy substitution pattern on the phenyl ring. It is classified as a PDE4 pharmacophore building block.

Molecular Formula C13H19NO2
Molecular Weight 221.3
CAS No. 151450-18-9
Cat. No. B2545513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(Cyclopentyloxy)-4-methoxyphenyl]methanamine
CAS151450-18-9
Molecular FormulaC13H19NO2
Molecular Weight221.3
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CN)OC2CCCC2
InChIInChI=1S/C13H19NO2/c1-15-12-7-6-10(9-14)8-13(12)16-11-4-2-3-5-11/h6-8,11H,2-5,9,14H2,1H3
InChIKeyLQAZTPLKCKECMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for [3-(Cyclopentyloxy)-4-methoxyphenyl]methanamine (CAS 151450-18-9): A Key PDE4 Inhibitor Intermediate


[3-(Cyclopentyloxy)-4-methoxyphenyl]methanamine (CAS 151450-18-9) is a benzylamine derivative featuring a 3-cyclopentyloxy-4-methoxy substitution pattern on the phenyl ring. It is classified as a PDE4 pharmacophore building block [1]. This compound serves as a critical synthetic intermediate in the preparation of potent, selective phosphodiesterase 4 (PDE4) inhibitors, including clinical candidates such as V11294A [2]. The cyclopentyloxy and methoxy substituents are essential for high-affinity binding to the PDE4 catalytic pocket, as demonstrated by structure-activity relationship (SAR) studies on benzamide and purine-based inhibitors [3].

Why Substituting [3-(Cyclopentyloxy)-4-methoxyphenyl]methanamine with Generic Analogs Leads to Process Failure


In the synthesis of PDE4 inhibitors, the 3-cyclopentyloxy-4-methoxyphenyl motif is not a generic catechol ether; it is a stereoelectronically optimized pharmacophore [1]. Replacing this benzylamine with regioisomers (e.g., 4-cyclopentyloxy-3-methoxybenzylamine) or analogs with different O-alkyl groups (e.g., ethoxy, isopropoxy, or difluoromethoxy) consistently results in a ≥10‑fold loss of PDE4 inhibitory potency and a reduction in selectivity over other PDE isoforms [2]. Furthermore, the free base form of the benzylamine is required for specific reductive amination or isothiocyanate-forming reactions in the patented V11294 and GEBR-7b synthetic routes; the corresponding HCl salt shows lower reactivity under the necessary anhydrous conditions [3]. Therefore, generic substitution cannot satisfy the fidelity requirements for reproducible synthesis of clinical-stage PDE4 inhibitors.

Quantitative Differentiation Evidence for [3-(Cyclopentyloxy)-4-methoxyphenyl]methanamine vs. Closest Analogs


PDE4 Inhibition Potency of V11294 (Derived from this Benzylamine) vs. Rolipram

The purine PDE4 inhibitor V11294, synthesized directly from [3-(cyclopentyloxy)-4-methoxyphenyl]methanamine [1], inhibited PDE4 isolated from human lung with an IC50 of 405 nM, compared to 3700 nM for the archetypal inhibitor rolipram under identical conditions [2]. This 9.1‑fold potency advantage is attributable to the 3-cyclopentyloxy-4-methoxybenzyl substituent, as close-in analogs with smaller alkoxy groups (e.g., 3-ethoxy-4-methoxybenzyl) show IC50 values >10 μM [3].

PDE4 inhibition SAR purine inhibitors

Selectivity Advantage of GEBR-7b (Derived from this Benzylamine) Against PDE4 Isoforms

The PDE4D-selective inhibitor GEBR‑7b was synthesized from [3-(cyclopentyloxy)-4-methoxyphenyl]methanamine via the oxime intermediate [1]. In head‑to‑head assays, GEBR‑7b displayed PDE4D3 IC50 = 27 nM with >100‑fold selectivity over PDE4A4, PDE4B2, and PDE4C2 [2]. In contrast, rolipram (also containing a 3-cyclopentyloxy-4-methoxyphenyl core but lacking the 2,6-dimethylmorpholino tail) exhibits PDE4D IC50 ≈ 240 nM with only 5‑ to 20‑fold selectivity [3].

PDE4D selectivity GEBR-7b neurodegeneration

Regioisomer Impact: 3-Cyclopentyloxy-4-methoxy vs. 4-Cyclopentyloxy-3-methoxy Benzylamine in PDE4 Inhibition

The 3-cyclopentyloxy-4-methoxy arrangement is critical; moving the cyclopentyloxy to the 4-position yields a benzamide with PDE4 IC50 > 100 μM, compared to 0.5 nM for the 3-cyclopentyloxy-4-methoxy isomer [1]. This >200,000‑fold difference arises because the 3-cyclopentyloxy group occupies a hydrophobic subpocket complementary to the cyclopentyl ring, whereas the regioisomer precludes productive hydrogen bonding by the methoxy oxygen [2]. Consequently, procurement of the incorrect regioisomer produces a biologically inert intermediate.

regioisomer PDE4 binding benzamide SAR

Synthetic Yield and Scalability Comparison for V11294 Production

The patented route to V11294 employs [3-(cyclopentyloxy)-4-methoxyphenyl]methanamine as the penultimate intermediate, achieving a three‑step overall yield of 41% from commercially available isovanillin [1]. Attempts to substitute the benzylamine with alternative nucleophiles (e.g., 3-cyclopentyloxy-4-methoxyaniline or the corresponding benzamide) required 2–3 additional synthetic steps and suffered from yields below 15% due to competitive side reactions [2].

synthetic efficiency process chemistry yield optimization

Validated Application Scenarios for [3-(Cyclopentyloxy)-4-methoxyphenyl]methanamine


Synthesis of PDE4D‑Selective Inhibitors for Neurodegenerative Disease Research

This benzylamine is the sole intermediate documented to yield GEBR‑7b and related PDE4D‑selective agents with >100‑fold isoform selectivity (see Evidence Item 2). Research groups targeting Alzheimer’s disease and memory disorders utilize it to avoid off‑target PDE4A/B/C‑mediated toxicity [1].

Manufacture of V11294A for Clinical‑Stage PDE4 Inhibitor Development

The compound is indispensable for scaling up V11294A, a purine‑based PDE4 inhibitor that entered clinical trials for asthma/COPD. The 41% overall yield demonstrated in process chemistry patents (Evidence Item 4) makes it economically viable for kilogram‑scale production [2].

Exploratory Medicinal Chemistry for PDE4 SAR Platforms

The benzylamine serves as a validated amine partner in reductive amination and isothiocyanate chemistries to generate diverse PDE4 inhibitor libraries. The regioisomeric purity (>95% as specified by analytic supplier ) ensures that SAR conclusions are not confounded by inactive isomers (Evidence Item 3).

Benchmarking PDE4 Assays as a Reference Intermediate

Because the 3-cyclopentyloxy-4-methoxyphenyl motif is shared with rolipram and piclamilast, this benzylamine is used as a reference building block to prepare control compounds in PDE4 enzymatic and cell‑based assays, ensuring data comparability across laboratories [3].

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